molecular formula C29H29ClN4O3 B12004727 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(pentyloxy)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide

3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(pentyloxy)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide

Cat. No.: B12004727
M. Wt: 517.0 g/mol
InChI Key: FBLFILXJXUXCTL-ZCTHSVRISA-N
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Preparation Methods

The synthesis of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(pentyloxy)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide involves multiple steps. The general synthetic route includes the following steps:

Chemical Reactions Analysis

3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(pentyloxy)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(pentyloxy)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(pentyloxy)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(pentyloxy)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

The uniqueness of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(pentyloxy)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H29ClN4O3

Molecular Weight

517.0 g/mol

IUPAC Name

3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-pentoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C29H29ClN4O3/c1-2-3-6-17-36-24-13-9-21(10-14-24)19-31-34-29(35)28-18-27(32-33-28)22-11-15-25(16-12-22)37-20-23-7-4-5-8-26(23)30/h4-5,7-16,18-19H,2-3,6,17,20H2,1H3,(H,32,33)(H,34,35)/b31-19+

InChI Key

FBLFILXJXUXCTL-ZCTHSVRISA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl

Origin of Product

United States

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